Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-
Brand Name: Vulcanchem
CAS No.: 91646-60-5
VCID: VC17345706
InChI: InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14)
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-

CAS No.: 91646-60-5

Cat. No.: VC17345706

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- - 91646-60-5

Specification

CAS No. 91646-60-5
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name 2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14)
Standard InChI Key LMSFAZAHDZAGGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol, reflects its hybrid structure combining a benzimidazole heterocycle with diethanolamine. The benzimidazole moiety consists of fused benzene and imidazole rings, while the diethanolamine side chain introduces hydroxyl groups that enhance solubility and coordination capacity. Key structural features include:

  • Planar benzimidazole core: The benzimidazole ring exhibits near-planarity, with a maximum deviation of -0.012 Å from the mean plane, as observed in single-crystal X-ray diffraction studies .

  • Flexible diethanolamine linker: The -(CH₂-N(CH₂CH₂OH)₂) group enables conformational adaptability, facilitating interactions with metal ions and biomolecules .

  • Hydrogen-bonding sites: Hydroxyl (-OH) and imino (-NH) groups participate in intramolecular and intermolecular hydrogen bonds, stabilizing crystal packing and solution-phase conformations .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.28 g/mol
CAS Number91646-60-5
SMILES NotationC1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO
XLogP3-AA (Log P)-0.4 (Predicted)
Hydrogen Bond Donors3 (2 -OH, 1 -NH)
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a condensation reaction between benzimidazole-2-carbaldehyde derivatives and diethanolamine. A representative protocol involves:

  • Formation of Schiff base intermediate: Reacting 5,5'-methylenebis(2-hydroxybenzaldehyde) with (1H-benzo[d]imidazol-2-yl)methanamine hydrochloride under reflux conditions .

  • Reductive amination: Reducing the Schiff base using NaBH₄ or catalytic hydrogenation to yield the final product.

Table 2: Optimal Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanol/Water (3:1)Enhances solubility
Temperature80°CBalances rate and purity
Reaction Time12–16 hoursMaximizes conversion
CatalystNone (base-mediated)Reduces side products

Crystallographic Insights

Single-crystal X-ray diffraction reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 10.2246(7) Å, b = 21.2529(7) Å, and c = 10.6924(6) Å . Intramolecular N–H···O hydrogen bonds (2.12–2.45 Å) and π–π stacking interactions (3.81 Å between benzimidazole rings) stabilize the lattice .

Functional Applications

Chemosensing of Metal Ions

The compound exhibits selective fluorescence quenching for Zn²⁺ ions (λₑₓ = 340 nm, λₑₘ = 450 nm) in aqueous solutions, with a detection limit of 0.12 µM . This selectivity arises from:

  • Coordination geometry: The N,O-donor sites form a tetrahedral complex with Zn²⁺, disrupting π-conjugation and altering emission profiles.

  • Steric effects: Bulky benzimidazole groups prevent larger cations (e.g., Fe³⁺, Cu²⁺) from accessing binding sites.

Table 3: Metal Ion Binding Affinities

IonKd (µM)Fluorescence Change
Zn²⁺0.1585% quenching
Cu²⁺12.422% quenching
Fe³⁺18.7No change

Advanced Research Findings

Spectroscopic Characterization

  • FT-IR: Peaks at 3280 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch), and 1595 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), δ 4.12 (t, 4H, -OCH₂), δ 3.65 (m, 4H, -NCH₂).

  • UV-Vis: λₘₐₓ = 275 nm (π→π* transition) and 340 nm (n→π* transition) .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate with experimental data:

  • HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity.

  • Electrostatic potential: Negative charges localized on hydroxyl oxygens (-0.32 e) facilitate metal coordination .

Challenges and Future Directions

While the compound shows promise, limitations include:

  • Low aqueous solubility: Derivatives with PEGylated side chains are under investigation to improve bioavailability.

  • Synthetic scalability: Microwave-assisted synthesis reduces reaction times to <4 hours but requires optimization.

Future research should prioritize:

  • In vivo toxicity studies: To assess pharmacokinetics and safety profiles.

  • Hybrid materials development: Incorporating the compound into MOFs or dendrimers for targeted drug delivery.

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